N,N-Bis(2-hydroxyethyl)hydrazinecarbothioamide hydrochloride
Overview
Description
N,N-Bis(2-hydroxyethyl)hydrazinecarbothioamide hydrochloride is a chemical compound with the molecular formula C5H14ClN3O2S and a molecular weight of 215.7 g/mol. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)hydrazinecarbothioamide hydrochloride typically involves the reaction of diethanolamine with hydrazinecarbothioamide under controlled conditions. One common method is the one-pot solvent-free synthesis, which uses zinc-doped calcium oxide nanospheroids as a heterogeneous catalyst. This method allows for the complete conversion of natural triglycerides to fatty acid diethanolamide in 30 minutes at 90°C . The reaction follows a pseudo-first-order kinetic model, with an activation energy of 47.8 kJ/mol .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar catalytic processes, utilizing efficient and recyclable catalysts to ensure high yield and purity. The use of heterogeneous catalysts like zinc-doped calcium oxide nanospheroids is favored due to their recyclability and effectiveness even at room temperature .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-hydroxyethyl)hydrazinecarbothioamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various oxides, amines, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
N,N-Bis(2-hydroxyethyl)hydrazinecarbothioamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-Bis(2-hydroxyethyl)hydrazinecarbothioamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(2-hydroxyethyl)oleamide
- N,N-Bis(2-hydroxyethyl)alkylamide
Uniqueness
N,N-Bis(2-hydroxyethyl)hydrazinecarbothioamide hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and efficacy in various applications .
Properties
IUPAC Name |
3-amino-1,1-bis(2-hydroxyethyl)thiourea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O2S.ClH/c6-7-5(11)8(1-3-9)2-4-10;/h9-10H,1-4,6H2,(H,7,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBKSHPHKWFEIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)C(=S)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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